(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is an intricate chemical structure known for its potential in various scientific fields. Its unique framework combines multiple nitrogen-containing heterocycles, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : A common synthetic route begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate.
Subsequent Modifications: : The compound then undergoes sequential modifications to introduce the morpholino and pyridinyl methanone groups. Typical reagents include morpholine and a pyridinyl ketone derivative, using catalysts like potassium carbonate and solvents such as DMF (Dimethylformamide).
Industrial Production Methods
Industrial production often involves optimizing the synthetic steps for scalability and cost-effectiveness. This includes the use of batch reactors for large-scale synthesis, purification steps such as crystallization or chromatography, and ensuring all processes adhere to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
The compound is versatile in undergoing various chemical reactions:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, the morpholino group can undergo oxidation to form N-oxides.
Reduction: : Reducing agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly involving the pyridinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), potassium carbonate (for base-mediated reactions).
Solvents: : DMF, methanol, dichloromethane.
Major Products
The primary products from these reactions include N-oxides, alcohol derivatives, and various substituted pyridinyl and pyrimidinyl compounds.
Scientific Research Applications
The compound finds applications in multiple fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to donate electron pairs from nitrogen atoms.
Biology: : Potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for biochemical research.
Medicine: : Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: : Utilized in material science for developing polymers and resins with enhanced properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their normal function.
Pathways: : Modulating signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
When compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural elements and reactive sites.
Similar Compounds: : Pyrido[2,3-d]pyrimidine derivatives, morpholine-containing molecules, pyridinyl methanone compounds.
Uniqueness: : The integration of these features in a single molecule provides a versatile scaffold for various chemical reactions and biological interactions.
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONPEQOTZUHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.